molecular formula C21H19ClN2O3S B2639914 N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide CAS No. 2034347-15-2

N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2639914
CAS No.: 2034347-15-2
M. Wt: 414.9
InChI Key: VRDJKWQVAQUZSA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a 3-chloro-2-methylphenyl group and a hydroxyethyl moiety linked to a 4-(thiophen-3-yl)phenyl substituent. The ethanediamide core (two amide groups connected by an ethylene bridge) provides structural rigidity, while the aromatic and heterocyclic components (chlorophenyl and thiophenyl groups) influence electronic and steric properties.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-13-17(22)3-2-4-18(13)24-21(27)20(26)23-11-19(25)15-7-5-14(6-8-15)16-9-10-28-12-16/h2-10,12,19,25H,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJKWQVAQUZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and thiophene groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide

This compound () replaces the 2-methyl group on the chlorophenyl ring with a 4-fluorine substituent. Such halogen substitutions are common in drug design to modulate lipophilicity and binding affinity .

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide (BG14271)

BG14271 () substitutes the thiophen-3-yl group with a furan-2-yl moiety and replaces the chloromethylphenyl group with a 1-phenylethyl chain. Furan, being less aromatic and more oxygen-rich than thiophene, may reduce electron delocalization and alter solubility. The 1-phenylethyl group introduces bulkiness, which could sterically hinder interactions compared to the hydroxyethyl-thiophenylphenyl substituent in the target compound .

Core Structure and Functional Group Comparisons

Benzamide Derivatives with Thiophenyl Groups

and describe benzamide-based compounds (e.g., N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) featuring piperazine and thiophenyl groups. Unlike the ethanediamide core, these molecules have a single amide bond and flexible ethylene glycol linkers. The piperazine moiety introduces basicity, which is absent in the target compound’s ethanediamide structure. This difference may influence solubility and receptor-binding profiles .

Polymeric Thiophene-Based Materials

discusses polymers like P3T-DDTPA, which incorporate thiophene and aniline units. While these materials share the thiophenyl motif, their extended conjugated systems and polymeric nature contrast sharply with the small-molecule ethanediamide structure. Such polymers are typically used in optoelectronics, highlighting divergent applications compared to the target compound .

Key Observations

Halogen Effects : The 3-chloro substituent in both the target compound and ’s analog enhances lipophilicity, while fluorine in the latter may improve metabolic stability .

Steric and Electronic Profiles : Bulky substituents like 1-phenylethyl (BG14271) may reduce binding efficiency compared to the hydroxyethyl-thiophenyl group in the target compound .

Biological Activity

N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity : Similar compounds in the thiazole family have demonstrated antifungal properties, particularly against Candida albicans and Candida parapsilosis . The presence of electronegative atoms, like chlorine, enhances this activity.
  • Anti-inflammatory Effects : Related compounds have shown significant anti-inflammatory effects in animal models. Studies indicate that derivatives can reduce leukocyte migration and total protein concentration levels in zymosan-induced air pouch models .
  • Cytotoxicity : Cytotoxicity studies against NIH/3T3 cell lines show varying IC50 values for synthesized derivatives, indicating selective toxicity towards cancerous cells while sparing normal cells .

Antifungal Activity

In a study investigating a series of thiazole derivatives, compounds similar to this compound were evaluated for antifungal efficacy. The minimum inhibitory concentration (MIC) values were determined using a modified EUCAST protocol. Notably, derivatives exhibited MIC values comparable to established antifungal agents like ketoconazole.

Anti-inflammatory Mechanisms

The anti-inflammatory activity was assessed using the formalin test and other models. The compound demonstrated a significant reduction in paw pain and edema, suggesting a mechanism that interferes with inflammatory pathways .

Cytotoxicity Analysis

The cytotoxic effects were evaluated through IC50 assays against NIH/3T3 cell lines. The results indicated that certain derivatives had IC50 values significantly lower than 1000 μM, suggesting a favorable therapeutic index.

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

Case Studies

  • Thiazole Derivative Study : A series of thiazole derivatives were synthesized and tested for antifungal activity. Compounds with halogen substitutions showed enhanced efficacy due to increased lipophilicity and electron density .
  • Inflammation Model : In a zymosan-induced air pouch model, the compound was tested at various doses (1.0, 2.5, and 5.0 mg/kg), showing dose-dependent reductions in inflammation markers .

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